What is 4-Nitrobenzonitrile-d4 and its chemical properties?
What is 4-Nitrobenzonitrile-d4 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzonitrile-d4 is a deuterated analog of 4-nitrobenzonitrile, a versatile chemical intermediate. In this isotopically labeled form, the four hydrogen atoms on the benzene ring are replaced with deuterium. This substitution makes it a valuable tool in a variety of scientific applications, particularly in mechanistic studies, as an internal standard in analytical chemistry, and in the development of novel pharmaceutical compounds. The presence of deuterium allows for the elucidation of reaction pathways and the quantification of analytes with high precision. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-Nitrobenzonitrile-d4.
Chemical and Physical Properties
4-Nitrobenzonitrile-d4 is a stable isotope-labeled compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2,3,5,6-tetradeuterio-4-nitrobenzonitrile |
| Synonyms | 4-Nitrobenzonitrile-2,3,5,6-d4, p-Cyanonitrobenzene-d4 |
| CAS Number | 1219798-46-5 |
| Molecular Formula | C₇D₄N₂O₂ |
| Molecular Weight | 152.14 g/mol |
| Appearance | Off-White Solid |
| Purity (by HPLC) | ≥98% |
| Isotopic Enrichment | atom % D typically ≥98% |
| Solubility | Soluble in organic solvents such as chloroform, acetic acid, and hot ethanol. Slightly soluble in water and ether. |
| Storage | Store at 2-8°C for long-term storage. |
Synthesis of 4-Nitrobenzonitrile-d4
The synthesis of 4-Nitrobenzonitrile-d4 typically involves the deuteration of the aromatic ring of 4-nitrobenzonitrile. A common method for achieving this is through acid-catalyzed hydrogen-deuterium (H/D) exchange.
Experimental Protocol: Acid-Catalyzed H/D Exchange
This protocol describes a general procedure for the deuteration of 4-nitrobenzonitrile.
Materials:
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4-Nitrobenzonitrile
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Deuterated sulfuric acid (D₂SO₄)
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Deuterium oxide (D₂O)
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Anhydrous sodium sulfate (Na₂SO₄)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 4-nitrobenzonitrile in a minimal amount of dichloromethane.
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Add a stoichiometric excess of deuterium oxide (D₂O) to the flask.
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Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄) to the reaction mixture.
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Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.
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After the reaction is complete (typically several hours), cool the mixture to room temperature.
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Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
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Combine the organic layers and wash them with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Nitrobenzonitrile-d4.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high isotopic and chemical purity.
Applications in Research and Development
4-Nitrobenzonitrile-d4 is primarily utilized in studies where isotopic labeling is advantageous.
Mechanistic Studies
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the C-H (or C-D) bond is broken in the rate-determining step of the reaction. The stronger C-D bond compared to the C-H bond will result in a slower reaction rate if this bond is cleaved during the rate-determining step.
Internal Standard for Quantitative Analysis
Due to its similar chemical behavior to the unlabeled analog and its distinct mass, 4-Nitrobenzonitrile-d4 is an excellent internal standard for quantitative analysis by mass spectrometry (MS), particularly in complex matrices.
Experimental Protocol: Quantitative Analysis by GC-MS
This protocol outlines a general method for the quantification of 4-nitrobenzonitrile in a sample using 4-Nitrobenzonitrile-d4 as an internal standard.
Instrumentation:
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Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
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A suitable capillary column (e.g., HP-5ms)
Procedure:
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Sample Preparation: A known amount of 4-Nitrobenzonitrile-d4 internal standard is added to the sample containing the unknown quantity of 4-nitrobenzonitrile.
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Extraction: The analyte and internal standard are extracted from the sample matrix using an appropriate solvent (e.g., dichloromethane).
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GC-MS Analysis:
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An aliquot of the extract is injected into the GC-MS.
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The GC separates the components of the mixture based on their volatility and interaction with the stationary phase.
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The MS detects and quantifies the ions of the analyte and the internal standard. Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and selectivity. The molecular ion or a characteristic fragment ion of both 4-nitrobenzonitrile and 4-Nitrobenzonitrile-d4 are monitored.
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Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of 4-nitrobenzonitrile and a constant concentration of the 4-Nitrobenzonitrile-d4 internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 4-nitrobenzonitrile in the unknown sample is then determined from this calibration curve.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for confirming the identity and isotopic purity of 4-Nitrobenzonitrile-d4.
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¹H NMR: The proton NMR spectrum of a highly enriched 4-Nitrobenzonitrile-d4 sample will show a significant reduction or absence of signals in the aromatic region compared to its non-deuterated counterpart.
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¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms of the benzene ring coupled to deuterium, resulting in characteristic splitting patterns (triplets for C-D).
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²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei and confirm their presence and location in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of 4-Nitrobenzonitrile-d4. The molecular ion peak in the mass spectrum will be shifted by +4 m/z units compared to the unlabeled compound due to the presence of four deuterium atoms.
Visualizations
Caption: A workflow diagram illustrating the synthesis of 4-Nitrobenzonitrile-d4.
Caption: Logical relationships of 4-Nitrobenzonitrile-d4's properties and applications.
